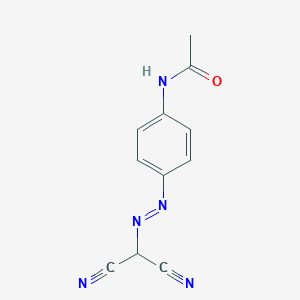
1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE is a complex organic compound with the molecular formula C20H20N6O2. This compound is characterized by the presence of two benzotriazole moieties linked by an octanoyl chain. Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE typically involves the reaction of benzotriazole with an appropriate octanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that benzotriazole derivatives can act as enzyme inhibitors, making them potential candidates for therapeutic applications.
Industry: In the industrial sector, benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and additives in lubricants and polymers.
Mécanisme D'action
The mechanism of action of 1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE involves its interaction with various molecular targets and pathways. The benzotriazole moiety can act as an electron donor or acceptor, facilitating the formation of stable complexes with metal ions. This property is particularly useful in corrosion inhibition, where the compound forms a protective layer on metal surfaces .
In biological systems, the compound can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1,8-BIS(1H-1,2,3-BENZOTRIAZOL-1-YL)OCTANE-1,8-DIONE can be compared with other benzotriazole derivatives such as:
1H-Benzotriazole: A simpler benzotriazole derivative used primarily as a corrosion inhibitor and UV stabilizer.
1-Benzoyl-1H-benzotriazole: Known for its use in organic synthesis as a reagent for introducing benzotriazole moieties into various chemical frameworks.
1-Hydroxybenzotriazole: Commonly used as a coupling reagent in peptide synthesis due to its ability to activate carboxylic acids for amide bond formation.
The uniqueness of this compound lies in its dual benzotriazole moieties linked by an octanoyl chain, which imparts distinct physicochemical properties and enhances its versatility in various applications .
Propriétés
Numéro CAS |
111967-69-2 |
|---|---|
Formule moléculaire |
C20H20N6O2 |
Poids moléculaire |
376.4g/mol |
Nom IUPAC |
1,8-bis(benzotriazol-1-yl)octane-1,8-dione |
InChI |
InChI=1S/C20H20N6O2/c27-19(25-17-11-7-5-9-15(17)21-23-25)13-3-1-2-4-14-20(28)26-18-12-8-6-10-16(18)22-24-26/h5-12H,1-4,13-14H2 |
Clé InChI |
GKWLBJNKSAHDAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCCCCCC(=O)N3C4=CC=CC=C4N=N3 |
SMILES canonique |
C1=CC=C2C(=C1)N=NN2C(=O)CCCCCCC(=O)N3C4=CC=CC=C4N=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,4-dichlorophenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B464667.png)

![3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B464697.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide](/img/structure/B464698.png)
![2-phenyl-N-(4-{4-[(phenylacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B464700.png)
![2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B464702.png)
![2-{[(3,4-Dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B464714.png)
![{4-[(2-Hydroxy-5-nitrobenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B464716.png)
![5-(2,3-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464724.png)
![5-[2-(NAPHTHALEN-2-YL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B464725.png)
![2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B464733.png)

![N-{4-[(3-acetylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B464750.png)
![N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B464751.png)
